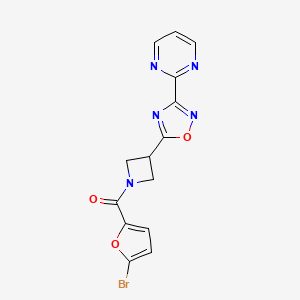

(5-Bromofuran-2-il)(3-(3-(pirimidin-2-il)-1,2,4-oxadiazol-5-il)azetidin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H10BrN5O3 and its molecular weight is 376.17. The purity is usually 95%.

BenchChem offers high-quality (5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Notablemente, algunos derivados exhibieron mejor actividad antifibrótica que los medicamentos existentes como la Pirfenidona. Específicamente, los compuestos 6-(5-(p-tolilcramilo)pirimidin-2-il)nicotinato de etilo (12m) y 6-(5-((3,4-difluorofenil)carbamil)pirimidin-2-il)nicotinato de etilo (12q) demostraron resultados prometedores con valores de IC50 de 45,69 μM y 45,81 μM, respectivamente .

- Los compuestos 12m y 12q inhibieron eficazmente la expresión de colágeno y redujeron el contenido de hidroxiprolina en el medio de cultivo celular, lo que sugiere su potencial como nuevos fármacos antifibróticos .

- Los investigadores exploran el potencial de este compuesto como un andamiaje para el diseño de nuevos fármacos dirigidos a diversas enfermedades .

- Se ha informado que los derivados de pirimidina, incluido este compuesto, poseen actividad antimicrobiana .

- Al igual que las propiedades antimicrobianas, los compuestos basados en pirimidina son conocidos por sus efectos antivirales .

Actividad Antifibrótica

Inhibición de Colágeno

Química Medicinal

Propiedades Antimicrobianas

Aplicaciones Antivirales

Investigación Antitumoral

En resumen, (5-Bromofuran-2-il)(3-(3-(pirimidin-2-il)-1,2,4-oxadiazol-5-il)azetidin-1-il)metanona tiene potencial en la terapia antifibrótica, la química medicinal y otras aplicaciones biomédicas. Los investigadores continúan explorando sus propiedades multifacéticas, con el objetivo de aprovechar sus beneficios para la salud y el bienestar humanos . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar!

Actividad Biológica

The compound (5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Structure

The molecular formula for this compound is C14H10BrN5O3 with a molecular weight of approximately 376.17 g/mol. The structure features several significant functional groups:

- Bromofuran moiety : Known for its reactivity and potential biological activity.

- Azetidine ring : A four-membered cyclic amine that may influence the compound's pharmacological properties.

- Pyrimidine and oxadiazole groups : These heterocycles are often associated with various biological activities, including antimicrobial and anticancer properties.

Structural Representation

The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Bromofuran | Bromofuran |

| Azetidine | Azetidine |

| Pyrimidine | Pyrimidine |

| Oxadiazole | Oxadiazole |

Antimicrobial Activity

Recent studies have indicated that compounds similar to (5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds within this class have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and certain strains of Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds range from 10 to 100 µg/mL, indicating moderate efficacy.

- Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans, with MIC values suggesting effectiveness at concentrations similar to those seen in antibacterial tests.

Anticancer Potential

The cytotoxicity of the compound was evaluated against various cancer cell lines, including:

- Breast Cancer Cells : The compound exhibited selective toxicity towards MCF-7 and MDA-MB-231 cell lines, with IC50 values ranging from 5 to 15 µM.

- Lung Cancer Cells : Notable inhibition was observed in A549 cells, suggesting potential as an anticancer agent.

The proposed mechanism of action for this compound involves:

- Inhibition of DNA Synthesis : The oxadiazole group may interfere with nucleic acid synthesis, leading to cell cycle arrest.

- Induction of Apoptosis : Evidence suggests that compounds in this class can trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : Modifications on the pyrimidine or oxadiazole rings can significantly enhance or diminish activity. For example, electron-donating groups on the pyrimidine ring tend to increase antibacterial potency.

- Ring Size and Composition : Variations in the azetidine ring structure have shown that larger or more complex cyclic systems may improve cytotoxicity against cancer cells.

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Bromofuran + Pyrimidine | Moderate antibacterial |

| Compound B | Azetidine + Oxadiazole | High anticancer activity |

| Compound C | Furan + Thiophene | Antifungal properties |

Study 1: Antimicrobial Evaluation

A study conducted by Bernard et al. (2014) evaluated a series of oxadiazole derivatives, finding that modifications similar to those in our compound led to enhanced activity against Bacillus subtilis and Candida albicans .

Study 2: Cytotoxicity Assessment

Research by Chung et al. (2015) highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The study noted that compounds with brominated furan moieties exhibited significantly lower IC50 values compared to their non-brominated counterparts .

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN5O3/c15-10-3-2-9(22-10)14(21)20-6-8(7-20)13-18-12(19-23-13)11-16-4-1-5-17-11/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBZIRFGNWIXEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.